1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one
Overview
Description
1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one , also known by its IUPAC name 1-(3-bromophenyl)-2-imidazolidinone , is a synthetic compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.09 g/mol . This compound is widely used in scientific experiments due to its unique properties.
Molecular Structure Analysis
The molecular structure of This compound consists of an imidazolidinone ring fused with a bromophenyl group. The bromine atom is attached to the phenyl ring at the 3-position, and a methoxy group is present at the 5-position. The imidazolidinone ring contributes to the compound’s stability and reactivity .
Physical and Chemical Properties Analysis
Scientific Research Applications
Application in Stereoselective Synthesis
Imidazolidin-4-ones, like 1-(3-Bromo-5-methoxyphenyl)imidazolidin-2-one, are used in bioactive oligopeptides as proline surrogates or for protecting the N-terminal amino acid from hydrolysis. A study found that the formation of imidazolidin-4-one is stereoselective when benzaldehydes with specific substituents are reacted with alpha-aminoamide derivatives (Ferraz et al., 2007).
Application in Antimicrobial Research
New derivatives of 5-imino-4-thioxo-2-imidazolidinone, which share a structural resemblance with this compound, have been synthesized. These compounds have shown significant antimicrobial activities, with the most notable effects observed for certain specific derivatives (Ammar et al., 2016).
Role in Anticonvulsant Activity
The synthesis of 2-(2-Bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, closely related to this compound, has demonstrated promising anticonvulsant activity in preliminary studies (Vijaya Raj & Narayana, 2006).
Safety and Hazards
Properties
IUPAC Name |
1-(3-bromo-5-methoxyphenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-9-5-7(11)4-8(6-9)13-3-2-12-10(13)14/h4-6H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZUKDNIOOWSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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